molecular formula C9H14N2O B11768046 (3-Isopropoxy-Pyridin-2-Yl)-Methyl-Amine

(3-Isopropoxy-Pyridin-2-Yl)-Methyl-Amine

Katalognummer: B11768046
Molekulargewicht: 166.22 g/mol
InChI-Schlüssel: VWTYAZXLSMZYQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Isopropoxy-Pyridin-2-Yl)-Methyl-Amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an isopropoxy group attached to the pyridine ring, along with a methylamine group. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Isopropoxy-Pyridin-2-Yl)-Methyl-Amine typically involves the reaction of 3-isopropoxy-2-pyridinecarboxaldehyde with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving multiple purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(3-Isopropoxy-Pyridin-2-Yl)-Methyl-Amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The isopropoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

(3-Isopropoxy-Pyridin-2-Yl)-Methyl-Amine is utilized in several scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (3-Isopropoxy-Pyridin-2-Yl)-Methyl-Amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3-Isopropoxy-2-pyridyl)-2-propanon
  • 1-(3-Isopropoxy-pyridin-2-yl)-2-(2-dimethylaminobenzylthio)imidazole

Uniqueness

(3-Isopropoxy-Pyridin-2-Yl)-Methyl-Amine is unique due to its specific structural features, such as the isopropoxy and methylamine groups. These features confer distinct chemical reactivity and biological activity, making it valuable for various research applications.

Eigenschaften

Molekularformel

C9H14N2O

Molekulargewicht

166.22 g/mol

IUPAC-Name

N-methyl-3-propan-2-yloxypyridin-2-amine

InChI

InChI=1S/C9H14N2O/c1-7(2)12-8-5-4-6-11-9(8)10-3/h4-7H,1-3H3,(H,10,11)

InChI-Schlüssel

VWTYAZXLSMZYQU-UHFFFAOYSA-N

Kanonische SMILES

CC(C)OC1=C(N=CC=C1)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.